Benzyl 4-bromo-2-methylbenzylcarbamate
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Overview
Description
Benzyl 4-bromo-2-methylbenzylcarbamate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-bromo-2-methylbenzylcarbamate typically involves the bromination of a benzyl derivative. One common method is the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS selectively brominates the benzylic position.
Industrial Production Methods
In industrial settings, continuous flow photochemical bromination is often employed. This method utilizes a bromine generator in a microstructured photochemical reactor, which allows for efficient mass utilization and high throughput . The process is intensified by recycling hydrogen bromide (HBr) and removing organic solvents, making it a cost-effective and sustainable approach.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-bromo-2-methylbenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent benzylcarbamate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of benzyl 4-azido-2-methylbenzylcarbamate or benzyl 4-thiocyanato-2-methylbenzylcarbamate.
Oxidation: Formation of benzyl 4-bromo-2-methylbenzyl alcohol or benzyl 4-bromo-2-methylbenzyl ketone.
Reduction: Formation of benzyl 2-methylbenzylcarbamate.
Scientific Research Applications
Benzyl 4-bromo-2-methylbenzylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-2-methylbenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact molecular pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-bromo-4-methylbenzylcarbamate: Similar structure but with different positioning of the bromine and methyl groups.
Benzyl 4-chloro-2-methylbenzylcarbamate: Chlorine atom instead of bromine.
Benzyl 4-bromo-2-ethylbenzylcarbamate: Ethyl group instead of methyl group.
Uniqueness
Benzyl 4-bromo-2-methylbenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[(4-bromo-2-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-9-15(17)8-7-14(12)10-18-16(19)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLRGUCJDGEDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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